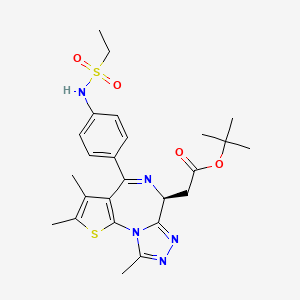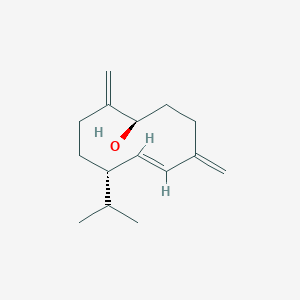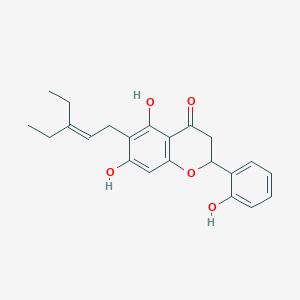
Cox-2-IN-34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has an IC50 value of 0.42 μM for COX-2 and exhibits anti-inflammatory effects without causing gastric ulcer toxicity . This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications in treating inflammation and related conditions.
Vorbereitungsmethoden
The synthesis of Cox-2-IN-34 involves several steps. One of the synthetic routes includes the reaction of resveratrol amide derivatives under specific conditions. The reaction conditions typically involve the use of reagents such as sodium methoxide (CH3ONa) in methanol (CH3OH) at a temperature of 40°C . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the production process.
Analyse Chemischer Reaktionen
Cox-2-IN-34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Cox-2-IN-34 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of COX-2 and its effects on various biochemical pathways.
Biology: It is employed in cell culture studies to investigate its anti-inflammatory properties and its impact on cellular processes.
Wirkmechanismus
Cox-2-IN-34 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of prostaglandins from arachidonic acid . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammation .
Vergleich Mit ähnlichen Verbindungen
Cox-2-IN-34 is compared with other selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib . These compounds share a similar mechanism of action but differ in their chemical structures and selectivity profiles. For instance:
Celecoxib: Has a sulfonamide group and is known for its use in treating arthritis.
Rofecoxib: Was withdrawn from the market due to cardiovascular risks.
Etoricoxib: Is used for treating various forms of arthritis and acute pain.
This compound is unique due to its specific chemical structure and its ability to inhibit COX-2 without causing gastric ulcer toxicity .
Eigenschaften
Molekularformel |
C13H11NO4 |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
2,3-dihydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO4/c15-10-6-2-1-5-9(10)14-13(18)8-4-3-7-11(16)12(8)17/h1-7,15-17H,(H,14,18) |
InChI-Schlüssel |
LQXFNCGWFMOXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)





